N-(2,6-dichlorophenyl)formamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRLEIHOFQKMCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343909 | |
| Record name | Formamide, N-(2,6-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10113-35-6 | |
| Record name | N-(2,6-Dichlorophenyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10113-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formamide, N-(2,6-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formamide, N-(2,6-dichlorophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to N-(2,6-dichlorophenyl)formamide
The primary and most direct method for synthesizing this compound involves the formylation of its parent amine, 2,6-dichloroaniline (B118687).
2,6-Dichloroaniline serves as a crucial starting material for numerous chemical syntheses, including the production of widely used pharmaceuticals like clonidine (B47849) and diclofenac. wikipedia.org It is commercially produced by the hydrogenation of 2,6-dichloronitrobenzene. wikipedia.org The formylation of 2,6-dichloroaniline to yield this compound is a fundamental transformation. This reaction typically involves treating the aniline (B41778) with a suitable formylating agent. Common reagents for this purpose include formic acid or a mixture of formic acid and acetic anhydride. The reaction introduces a formyl group (-CHO) onto the nitrogen atom of the aniline. This compound itself is recognized as an impurity in the synthesis of Clonidine, designated as "Clonidine Impurity 2". cymitquimica.com
While direct formylation is common, alternative strategies can be employed to construct the formamide (B127407) moiety. One such approach involves a multi-step process starting from p-aminobenzenesulfonic acid. google.com This method proceeds through the formation of diphenylurea-4,4'-disulfonic acid via reaction with di(trichloromethyl) carbonate, followed by on-ring chlorination and subsequent hydrolysis to yield 2,6-dichloroaniline, which can then be formylated. google.com Another patented process describes the preparation of 2,6-dichloroanilines by starting with an anilide, performing bromination, then chlorination, followed by reduction and hydrolysis. googleapis.com These multi-step routes, while more complex, can be advantageous in specific industrial settings, potentially offering benefits in terms of starting material cost and reaction selectivity. google.com
Derivatization and Chemical Reactivity Studies
The chemical reactivity of this compound is centered around its three key structural features: the amide nitrogen, the carbonyl group, and the dichlorophenyl ring.
The formamide group is a key site for chemical transformations. In reactions analogous to the Vilsmeier-Haack reaction, N,N-disubstituted formamides react with acid chlorides like oxalyl chloride. znaturforsch.com For instance, the reaction of N,N-diaryl-substituted formamides with oxalyl chloride results in the formation of N-dichloromethyl-substituted diarylamines, rather than the expected salt-like formamide chlorides. znaturforsch.com This highlights a reactivity pathway at the carbonyl carbon. The amide nitrogen, after deprotonation, can also act as a nucleophile.
The dichlorophenyl ring in this compound and its derivatives is generally resistant to electrophilic substitution due to the deactivating effect of the two chlorine atoms and the amide group. However, the chlorine atoms can be susceptible to nucleophilic aromatic substitution under specific conditions, although this often requires harsh reaction conditions or the presence of activating groups. Transformations of the dichlorophenyl moiety are more commonly seen in related precursors. For example, the synthesis of the p38 MAP kinase inhibitor VX-745 involves analogs derived from 2,6-dichlorophenylacetonitrile (B146609), where the dichlorophenyl group is a core structural element that undergoes further reactions. nih.govresearchgate.net
This compound and its parent aniline are pivotal precursors in the synthesis of a wide array of more complex molecules with significant biological and pharmaceutical applications.
Table 1: Examples of Structurally Related Analogs and Precursors
| Precursor/Analog | Synthetic Application/Significance |
| 2,6-Dichloroaniline | Starting material for the non-steroidal anti-inflammatory drug (NSAID) Diclofenac and the antihypertensive drug Clonidine. wikipedia.org |
| N-(2,6-dichlorophenyl)acetamidine | An analog useful as a vasodilator and antihypertensive agent, prepared by reacting 2,6-dichloroaniline with acetonitrile (B52724) in the presence of a Lewis acid catalyst. google.com |
| N-(2,6-dichlorophenyl)-N-phenylaniline | A key intermediate in an alternative synthesis route for Diclofenac. It is formed via the condensation of bromobenzene (B47551) and 2,6-dichloroaniline. google.com |
| 5-(2,6-Dichlorophenyl)-2-(phenyl-thio)-6H-pyrimido[1,6-b]pyridazin-6-one | A complex heterocyclic analog of the kinase inhibitor VX-745, synthesized from 2,6-dichlorophenylacetonitrile. nih.govresearchgate.net |
| LY3154207 | A potent and selective positive allosteric modulator of the human dopamine (B1211576) D1 receptor, which contains a 2-(2,6-dichlorophenyl)acetyl group, highlighting the use of this moiety in modern medicinal chemistry. nih.govresearchgate.net |
The synthesis of Diclofenac intermediates can be achieved through a rearrangement reaction. N-phenyl-2-(2,6-dichlorophenoxy)acetamide, formed from the etherification of 2,6-dichlorophenol (B41786) and chloroacetanilide, undergoes rearrangement to yield N-(2,6-dichlorophenyl)aniline. google.comgoogle.com This aniline is then acylated to give an intermediate for Diclofenac. google.com
Furthermore, the 2,6-dichlorophenylacetonitrile precursor can be used to synthesize complex pyridazine (B1198779) derivatives. nih.gov The reaction of 2,6-dichlorophenylacetonitrile with 3,6-dichloropyridazine (B152260) yields 6-chloro-α-(2,6-dichlorophenyl)pyridazine-3-acetonitrile, a key intermediate for building more elaborate heterocyclic systems. nih.gov
Catalytic Approaches in this compound Synthesis and Modification
The development of catalytic systems has been pivotal in enhancing the efficiency, selectivity, and environmental compatibility of the synthesis of N-arylformamides, including this compound. These methods primarily revolve around the use of transition metal catalysts, such as palladium and copper, as well as biocatalysts.
The formylation of 2,6-dichloroaniline is a direct and common route for the synthesis of this compound. Palladium-catalyzed reactions have shown considerable promise in this area. A proposed mechanistic pathway for the palladium-catalyzed formylation of activated aryl chlorides suggests a cycle involving the oxidative addition of the aryl chloride to a palladium(0) species, followed by transmetalation with a formylating agent and subsequent reductive elimination to yield the formamide product. orgsyn.org While specific examples detailing the palladium-catalyzed formylation of 2,6-dichloroaniline are not extensively documented in the readily available literature, the general principles of palladium-catalyzed carbonylation of aryl halides provide a strong foundation for this transformation. For instance, palladium-catalyzed formylation of aryl iodides has been successfully achieved using formic acid as a carbon monoxide source, highlighting the potential for similar applications with chlorinated anilines. organic-chemistry.org
Copper-catalyzed N-formylation of amines has also emerged as a viable and economically attractive alternative. These reactions can utilize various formylating agents, including formamide itself. The catalytic cycle in these cases often involves the coordination of the amine and the formylating agent to the copper center, facilitating the formyl group transfer.
Beyond synthesis, catalytic methods can also be applied to the modification of this compound, although specific examples are less common in the literature. Potential catalytic transformations could include reduction of the formyl group or cross-coupling reactions involving the dichlorophenyl ring, contingent on the development of suitable catalytic systems that can operate selectively on the formamide substrate.
The following tables summarize key research findings for catalytic systems relevant to the synthesis of this compound, based on analogous reactions.
Table 1: Palladium-Catalyzed Formylation of Aryl Halides
| Catalyst Precursor | Ligand | Formylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | HCOOH/I₂ | Toluene | 80 | up to 83 | organic-chemistry.org |
| Pd(PCy₃)₂Cl₂ | di-2-pyridyl ketone | CO₂/PhSiH₃ | DMF | 75 | moderate to excellent |
Table 2: Copper-Catalyzed N-Formylation of Amines
| Catalyst | Ligand | Formylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI | Sparteine | 2-formylazoles | Not Specified | Not Specified | Not Specified |
Advanced Structural Investigations and Conformation Analysis
Crystallographic Studies and Polymorphism
Crystallographic studies have been pivotal in understanding the solid-state architecture of N-(2,6-dichlorophenyl)formamide, including its ability to exist in different crystalline forms, known as polymorphs.
Polymorphic Forms and Phase Transformations
This compound is known to exhibit polymorphism, characterized by the existence of at least two distinct crystalline forms: a room-temperature (RT) phase and a high-temperature (HT) phase. rsc.org A phase transformation is a common feature in N-phenylformamides that have a chlorine substituent. rsc.org
The room-temperature form of this compound possesses an orthorhombic crystal system. rsc.org Upon heating, it undergoes a phase transformation to a monoclinic high-temperature form at 155 °C. rsc.org This transformation highlights the thermal behavior of the compound and the relative stabilities of its polymorphic forms. The high-temperature phase can also be grown by sublimation. rsc.org In contrast, replacing the chlorine substituents with methyl groups, as in 2,6-dimethyl-N-phenylformamide, results in a compound that does not show any phase transition upon heating, indicating the significant role of the chlorine atoms in the polymorphic behavior. rsc.org
| Phase | Crystal System | Transition Temperature |
|---|---|---|
| Room-Temperature (RT) | Orthorhombic | 155 °C |
| High-Temperature (HT) | Monoclinic |
Crystal Packing Architectures and Intermolecular Interactions
The crystal structure of this compound is stabilized by a network of intermolecular interactions. The primary interaction is the N-H···O hydrogen bond, which links the molecules into chains. rsc.org In the room-temperature orthorhombic form, these hydrogen-bonded chains are stacked in an alternating arrangement. rsc.orgresearchgate.net In the high-temperature monoclinic form, the N-H···O hydrogen-bonded chains are stacked along a short axis (approximately 4.3 Å) and are related by translation. rsc.org
Isostructural Relationships and Solid Solution Formation in Substituted N-Phenylformamides
This compound demonstrates isostructural relationships with other 2,6-disubstituted N-phenylformamides. For instance, the room-temperature orthorhombic form of this compound is isomorphous with that of 2-chloro-6-methyl-N-phenylformamide. rsc.org
Furthermore, this compound can form isostructural solid solutions when co-crystallized with other N-phenylformamides. nih.govresearchgate.net A study investigating solid solutions of 2,6-disubstituted N-phenylformamides found that mixing this compound (II) with 2,6-difluoro-N-phenylformamide (I) results in a solid solution that is isostructural with both of the parent compounds. nih.govresearchgate.net When mixed with 2,6-dimethyl-N-phenylformamide (III), the resulting solid solution is isostructural to this compound but not to the dimethyl analog. nih.govresearchgate.net These solid solutions crystallize in the orthorhombic space group Pbca and maintain similar N-H···O hydrogen-bonded chain motifs. nih.govresearchgate.net
| Components | Resulting Solid Solution Space Group | Isostructural Relationship |
|---|---|---|
| DCF + 2,6-difluoro-N-phenylformamide | Pbca | Isostructural with both starting materials. nih.govresearchgate.net |
| DCF + 2,6-dimethyl-N-phenylformamide | Pbca | Isostructural with DCF only. nih.govresearchgate.net |
Conformational Analysis and Molecular Geometry
The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms and the rotational freedom around its chemical bonds.
Rotational Isomerism and Carbon-Nitrogen Bond Rotamers
Like other N-phenylformamides, this compound exhibits rotational isomerism. For single-component crystals of 2,6-disubstituted N-phenylformamides, the trans conformation is exclusively observed. nih.govresearchgate.net This refers to the arrangement across the C(O)-N bond, where the carbonyl oxygen and the phenyl ring are on opposite sides. This contrasts with corresponding thioamides, which typically adopt a cis conformation. nih.govresearchgate.net The preference for the trans rotamer is a key feature of the conformational landscape of this class of compounds. nih.govresearchgate.net
Influence of Ortho-Substituents on Torsional Strain and Dihedral Angles
The presence of bulky chlorine atoms at the ortho positions (2 and 6) of the phenyl ring has a profound effect on the molecule's conformation. These substituents introduce significant steric hindrance, which forces the formamide (B127407) group to twist out of the plane of the aromatic ring. researchgate.net This twisting minimizes the torsional strain that would otherwise arise from the interaction between the ortho-substituents and the formamide group.
This is quantified by the dihedral angle between the plane of the phenyl ring and the plane of the formamide group. In related substituted N-phenylamides, these dihedral angles can be substantial. For instance, in 2,6-dichloro-N-phenylbenzamide, the dihedral angles between the phenyl and dichlorophenyl rings in two independent molecules in the asymmetric unit are significantly different, at 48.5° and 65.1°. nih.gov This indicates a high degree of non-coplanarity, a direct consequence of the steric pressure exerted by the ortho-substituents. nih.gov The size and nature of the atoms bonded to the ring are known to have the greatest influence on torsional strain due to the interplay of bond lengths, bond angles, and dihedral angles. nih.gov
Spectroscopic Approaches for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Due to the nature of the amide bond, this compound can exist as a mixture of E and Z rotamers (rotational isomers) resulting from hindered rotation around the C-N bond. This phenomenon can lead to the appearance of doubled signals in NMR spectra, providing information about the conformational dynamics of the molecule in solution.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not widely published, analysis of closely related analogs such as N-(2,3-dichlorophenyl)formamide provides valuable insights into the expected chemical shifts. The presence of rotamers is a key feature in the NMR spectra of such formamides.
¹H NMR Spectroscopy: In the ¹H NMR spectrum, distinct signals are expected for the formyl proton (-CHO), the amide proton (-NH-), and the aromatic protons on the dichlorophenyl ring. The formyl proton typically appears as a singlet, though it may be split into two singlets if both E and Z rotamers are present in significant amounts. The amide proton also gives a signal that can be broadened or split due to rotational isomerism and coupling with the formyl proton. The aromatic region would show a characteristic pattern for a 1,2,3-trisubstituted benzene (B151609) ring system. For the analogous N-(2,3-dichlorophenyl)formamide, the presence of rotamers is evident in the spectrum run in CDCl₃, showing multiple signals for the formyl and aromatic protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. Key signals include the carbonyl carbon of the formyl group, which is expected in the downfield region (typically 160-165 ppm), and the carbons of the dichlorophenyl ring. The chemical shifts of the aromatic carbons are influenced by the electronegative chlorine atoms and the formamide substituent. Similar to ¹H NMR, the presence of rotamers can lead to a doubling of peaks for carbons near the amide bond. For N-(2,3-dichlorophenyl)formamide, the carbonyl carbon appears as two distinct signals, confirming the presence of both E and Z isomers in solution.
Table 1: Predicted and Analogous NMR Data for N-(dichlorophenyl)formamides in CDCl₃
| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment | Notes |
|---|---|---|---|---|
| N-(2,3-dichlorophenyl)formamide | ¹H NMR | 8.71 (s), 8.51 (s), 8.36 (s), 7.81 (s), 7.34 (s) | -CHO, -NH, Ar-H | Data shows multiple signals indicating a mixture of rotamers. |
| ¹³C NMR | 161.12, 159.39, 136.65, 135.33, 133.19, 129.97, 128.06, 125.70, 124.59, 119.78, 115.77 | C=O, Ar-C | Two signals for C=O (161.12, 159.39) confirm the presence of E/Z isomers. |
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its specific bonds. chemicalbook.com
Key vibrational frequencies include:
N-H Stretching: A peak in the region of 3100-3300 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the amide group.
C=O Stretching (Amide I band): A strong absorption is observed around 1650-1680 cm⁻¹ due to the carbonyl group stretch. This is a characteristic and intense band for amides.
N-H Bending (Amide II band): This band, resulting from N-H bending coupled with C-N stretching, typically appears around 1550 cm⁻¹.
C-Cl Stretching: Absorptions corresponding to the carbon-chlorine bonds on the aromatic ring are expected in the fingerprint region, typically below 800 cm⁻¹.
Aromatic C-H and C=C Stretching: Bands related to the aromatic ring are also present.
Table 2: Characteristic IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| ~3200 | Medium | N-H Stretch | Amide |
| ~1670 | Strong | C=O Stretch (Amide I) | Formyl |
| ~1550 | Medium | N-H Bend (Amide II) | Amide |
| ~780 | Strong | C-Cl Stretch | Aryl Halide |
*Data is based on typical values for secondary amides and substituted aromatics and available spectra for 2',6'-Dichloroformanilide. chemicalbook.com
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The molecular formula of this compound is C₇H₅Cl₂NO, with a monoisotopic mass of approximately 188.97 g/mol . chemspider.com
In the mass spectrum, the molecular ion peak [M]⁺ would be observed, showing a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Common fragmentation pathways for formamides involve the cleavage of the formyl group or fragmentation of the aromatic ring.
Expected key fragments in the mass spectrum include:
[M]⁺: The molecular ion peak, showing the isotopic pattern for two chlorine atoms.
[M-CHO]⁺: Loss of the formyl group (29 Da).
[C₆H₃Cl₂N]⁺: Fragment corresponding to the 2,6-dichloroaniline (B118687) radical cation.
[C₆H₄Cl₂]⁺: Loss of the formamide group.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Notes |
|---|---|---|
| 189/191/193 | [C₇H₅Cl₂NO]⁺ (Molecular Ion) | Characteristic isotopic pattern for two Cl atoms. The [M+H]⁺ adduct is often observed in LC-MS. |
| 160/162/164 | [C₆H₃Cl₂N]⁺ | Loss of the formyl group (-CHO). |
| 146/148/150 | [C₆H₄Cl₂]⁺ | Loss of the formamide moiety. |
*Fragmentation based on common pathways for related aromatic amides. The LC-MS of the analogous N-(2,3-dichlorophenyl)formamide shows a prominent [M+H]⁺ peak at m/z 189.98.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of N-(2,6-dichlorophenyl)formamide. Methods like Density Functional Theory (DFT) are frequently employed to model these characteristics. nih.gov The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. growingscience.com The energy gap between these orbitals is a key indicator of the molecule's chemical stability and reactivity. growingscience.com
Another critical tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. researchgate.net MEP maps identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other chemical species. researchgate.net For molecules containing amide and phenyl groups, these calculations can reveal the electron-rich regions around the oxygen and nitrogen atoms and electron-deficient areas, which are crucial for understanding potential reaction pathways. nih.govresearchgate.net
Table 1: Key Electronic Properties Investigated via Quantum Chemical Calculations
| Calculated Property | Significance |
|---|---|
| HOMO Energy | Indicates electron-donating capability and susceptibility to electrophilic attack. |
| LUMO Energy | Indicates electron-accepting capability and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. |
| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for electrophilic and nucleophilic reactions. |
This table is illustrative, based on standard quantum chemical analysis of similar organic molecules.
Molecular Modeling of Conformations and Rotational Barriers
The conformational behavior of this compound is significantly influenced by the rotational barrier around the amide (C-N) bond and the bond connecting the phenyl ring to the nitrogen atom. The amide bond possesses a partial double-bond character, which restricts free rotation and can lead to the existence of different conformers, often designated as syn and anti. mdpi.com
Computational modeling, particularly using DFT methods, allows for the calculation of the energy barriers associated with these rotations. nih.gov For instance, studies on related N-benzhydrylformamides show that the rotational barrier of the formyl group is substantial, typically in the range of 20–23 kcal/mol. mdpi.comnih.gov The presence of bulky ortho-substituents, such as the two chlorine atoms in this compound, is expected to create significant steric hindrance. This hindrance influences not only the rotation of the formyl group but also the dihedral angle between the phenyl ring and the formamide (B127407) plane. nih.gov In a structurally similar compound, N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, the large chlorine substituents force the molecule into a highly twisted conformation, with the two aromatic rings being almost perpendicular to each other. nih.gov This suggests that this compound also adopts a non-planar conformation.
Table 2: Calculated Rotational Barriers in Related Amide Compounds
| Compound | Method | Rotational Barrier (kcal/mol) |
|---|---|---|
| N-methyl-N-benzhydrylformamide | DFT (M06-2X/6-311+G*) | ~20-23 |
Data sourced from studies on analogous compounds to illustrate typical energy barriers for formyl group rotation. mdpi.comnih.gov
Computational Analysis of Intermolecular Interactions and Crystal Lattice Energies
Understanding the intermolecular interactions within the crystal structure of this compound is essential for predicting its solid-state properties. Computational methods are used to analyze the non-covalent forces that govern crystal packing, such as hydrogen bonds and van der Waals interactions.
Furthermore, theoretical calculations can predict crystal lattice energies. Advanced force fields, such as FFLUX, which uses machine learning models trained on quantum chemical data, can be applied to optimize crystal structures and calculate lattice energies and dynamics. nih.gov These calculations provide a fundamental understanding of the stability of the crystalline solid.
Application of Density Functional Theory (DFT) in Structure-Property Relationship Elucidation
Density Functional Theory (DFT) serves as a versatile and powerful framework for establishing relationships between the molecular structure of this compound and its chemical properties. growingscience.com By optimizing the molecular geometry, DFT calculations can predict key structural parameters like bond lengths and angles. sid.ir
These optimized structures form the basis for further calculations. For example, vibrational frequencies can be computed and compared with experimental data from FTIR and Raman spectroscopy to validate the theoretical model. nih.gov The electronic properties derived from DFT, such as the HOMO-LUMO gap and MEP maps, provide direct insights into the molecule's reactivity and kinetic stability. nih.govgrowingscience.com
Research on Biochemical Interactions and Derivative Bioactivity
Exploration of N-(2,6-dichlorophenyl)formamide as a Scaffold in Medicinal Chemistry Research
The this compound structure and its immediate precursor, 2,6-dichloroaniline (B118687), represent a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, distinct biological targets. The 2,6-dichloroaniline core is present in several well-known drugs, including the anti-inflammatory agent Diclofenac and the antihypertensive drug Clonidine (B47849). wikipedia.org
More recent research continues to leverage this scaffold for novel drug development. For instance, the compound LY3154207, a potent and selective positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor, is synthesized from a 2-(2,6-dichlorophenyl)acetic acid starting material. researchgate.net This compound has advanced to Phase 2 clinical studies for Lewy body dementia, highlighting the continued relevance of the 2,6-dichlorophenyl scaffold in developing treatments for complex neurological disorders. researchgate.net The utility of this scaffold stems from the ability of the dichlorophenyl group to form key interactions within protein binding pockets while providing a stable, synthetically versatile anchor point for further molecular elaboration.
Role in the Research and Development of Agrochemical Intermediates
Beyond pharmaceuticals, the this compound structure is relevant to the agrochemical industry. Its precursor, 2,6-dichloroaniline, is a significant intermediate in the manufacturing of pesticides, including both herbicides and fungicides. nih.gov According to the U.S. Environmental Protection Agency's Chemical Data Reporting, 2,6-dichloroaniline is utilized in "Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing". nih.gov
The chemical properties of the dichlorophenyl ring contribute to the biological activity required for crop protection agents. The development of novel insecticides, such as certain anthranilic diamides, also involves intermediates that contain dichlorinated phenyl rings, demonstrating the broad applicability of this chemical class in agrochemical research and development.
Future Perspectives in N 2,6 Dichlorophenyl Formamide Research
Emerging Synthetic Methodologies and Sustainable Chemistry
The synthesis of N-aryl amides, including N-(2,6-dichlorophenyl)formamide, is undergoing a paradigm shift towards more sustainable and efficient methods. Future research will likely concentrate on the adoption of green chemistry principles to minimize environmental impact and enhance reaction efficiency.
Key Future Directions:
Mechanochemistry: The use of solvent-free, mechanochemical methods, such as ball milling, presents a robust and efficient alternative for N-aryl amide synthesis. researchgate.net This technique can lead to high-yielding, scalable, and rapid production, often under mild conditions and without the need for bulk solvents. researchgate.net Future work could optimize mechanochemical protocols for the synthesis of this compound, potentially reducing waste and energy consumption.
Photo- and Electrocatalysis: Renewable energy-driven strategies, including photocatalysis and electrocatalysis, are gaining traction for C-N bond formation. acs.orgacs.org Photoelectrocatalytic (PEC) approaches, in particular, offer a green and sustainable pathway for generating formamides by upgrading biomass derivatives. acs.orgacs.org Research could explore the application of these technologies to the synthesis of this compound, leveraging renewable energy sources to drive the reaction.
Biocatalysis: The use of engineered enzymes for chemical transformations is a cornerstone of sustainable chemistry. soci.org Future investigations might focus on discovering or engineering enzymes capable of catalyzing the amidation reaction to produce this compound with high selectivity and under environmentally benign conditions.
Advanced Catalytic Systems: The development of novel catalyst systems, such as new biaryl phosphine (B1218219) ligands for Pd-catalyzed N-arylation, continues to push the boundaries of efficiency for creating tertiary aryl amides. nih.govacs.orgnih.gov Future synthetic research will likely involve designing and applying new catalysts that are more active, stable, and capable of facilitating the synthesis of a diverse range of this compound derivatives.
Advanced Computational and Machine Learning Applications
Key Future Directions:
Predictive Modeling: Machine learning algorithms, including deep neural networks (DNNs) and support vector machines (SVMs), can be trained on large datasets to predict various properties of this compound and its analogs. mdpi.comnih.gov This includes predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, binding affinities, and physicochemical properties. acellera.com The success of these models heavily relies on the quality and quantity of the training data. acellera.com
De Novo Design: Generative AI models can design novel molecules with desired properties from the ground up. elsevier.com This approach could be used to generate new derivatives of this compound that are optimized for specific biological targets or possess improved pharmacological profiles.
Quantum Chemical Calculations: Density Functional Theory (DFT) and other computational methods are powerful for studying the electronic structure and geometry of molecules. unimelb.edu.au These calculations can provide insights into the reactivity and conformational preferences of this compound, aiding in the rational design of new synthetic routes and analogs. nih.gov
Virtual Screening: ML-based virtual screening can rapidly assess large compound libraries to identify potential hits that are structurally similar or predicted to be active against a particular target. dromicslabs.com This can significantly narrow down the number of compounds that need to be synthesized and tested experimentally.
Innovative Approaches in Bioactivity Profiling and Target Identification
A critical aspect of future research will be to elucidate the biological targets and mechanism of action of this compound. Innovative techniques in chemical biology are making it possible to identify small molecule-protein interactions directly within a cellular context.
Key Future Directions:
Activity-Based Protein Profiling (ABPP): This technique utilizes active probes to identify the protein targets of small molecules and their active sites. creative-biolabs.com ABPP can be employed to map the interactome of this compound in living cells, providing a detailed picture of its on- and off-target effects. creative-biolabs.comnih.gov
Phenotypic Drug Discovery: This approach involves screening compounds in cell-based or organismal models to identify molecules that produce a desired phenotype. creative-biolabs.com Once a hit like this compound is identified, subsequent target deconvolution studies are performed.
Computational Target Inference: Pattern-recognition algorithms can analyze the bioactivity profiles of small molecules across various assays to infer potential targets. nih.gov Methods like Bioactivity Profile Similarity Search (BASS) can associate small molecules with targets based on their dose-response profiles in cell-based assays. nih.gov
Advanced Cellular Assays: The use of high-content imaging and reporter gene assays can provide a more nuanced understanding of the cellular effects of this compound. promega.com Live-cell binding assays, such as NanoBRET®, can measure target engagement and compound-target residence time in real-time. promega.com Clustering small molecules by their bioactivity profiles across many targets can also help in identifying compounds with selective or promiscuous activity. acs.org
Interdisciplinary Research at the Interface of Chemistry, Biology, and Environmental Science
The comprehensive evaluation of this compound necessitates a collaborative, interdisciplinary approach that spans multiple scientific fields. solubilityofthings.comsmu.edu The intersection of chemistry, biology, and environmental science will be crucial for a holistic understanding of this compound. osu.edu
Key Future Directions:
Medicinal Chemistry and Chemical Biology: The design, synthesis, and biological evaluation of this compound analogs will continue to be a major focus. This involves close collaboration between synthetic chemists who create new molecules and biologists who test their efficacy and mechanism of action. osu.eduwashington.edu The synthesis of a complex derivative, 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one, highlights the intricate structures that can be built around the N-(2,6-dichlorophenyl) moiety for specific biological applications. nih.gov
Pharmacology and Toxicology: A thorough understanding of the environmental fate and potential toxicity of this compound and its degradation products is essential. cnr.it Interdisciplinary projects involving pharmacologists, toxicologists, and environmental scientists can assess the risks associated with the presence of such compounds in ecosystems. cnr.it
Materials Science: The formamide (B127407) group is known to be a component in functional materials. Research could explore the potential of this compound as a building block for novel polymers or other materials with unique properties. researchgate.net
Environmental Chemistry: Investigating the lifecycle of this compound, from its synthesis to its ultimate environmental fate, is a critical area of future research. This includes studying its persistence, bioaccumulation, and potential for transformation in various environmental compartments.
Q & A
Q. What are reliable synthetic routes for N-(2,6-dichlorophenyl)formamide?
Methodological Answer: this compound can be synthesized via formylation of 2,6-dichloroaniline. A typical procedure involves reacting 2,6-dichloroaniline with formic acid or formylating agents (e.g., acetic-formic anhydride) under reflux conditions. For example:
Dissolve 2,6-dichloroaniline in anhydrous formic acid.
Reflux the mixture at 100–110°C for 4–6 hours.
Cool and precipitate the product using ice-cold water.
Purify via recrystallization from ethanol or aqueous ethanol .
Key Considerations:
- Monitor reaction progress using TLC or HPLC.
- Confirm purity via melting point analysis and spectroscopic methods.
Q. How is the crystal structure of this compound determined?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:
Grow high-quality single crystals by slow evaporation of an ethanolic solution.
Collect diffraction data using a diffractometer (e.g., Mo/Kα radiation).
Solve the structure using SHELX programs (e.g., SHELXL for refinement).
Analyze hydrogen bonding (N–H···O) and torsional angles to confirm molecular conformation.
Data Insight:
Q. What spectroscopic methods validate the structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Strong C=O stretch at ~1680 cm⁻¹, N–H stretch at ~3300 cm⁻¹.
Validation:
- Compare observed shifts with calculated values using additive substituent effects (Tables 7–14 in ).
Advanced Research Questions
Q. How do thermal conditions influence phase transitions in this compound?
Methodological Answer: Study polymorphic transitions via:
Differential Scanning Calorimetry (DSC): Identify endothermic/exothermic peaks corresponding to phase changes.
Variable-Temperature XRD: Track structural rearrangements (e.g., disordered-to-ordered transitions) at 100–300 K.
Findings:
Q. How do substituent positions affect NMR chemical shifts in derivatives of this compound?
Methodological Answer:
Synthesize derivatives (e.g., N-(2,4,6-trichlorophenyl)formamide).
Calculate chemical shifts using additive substituent effect models:
- Assign base shifts from aniline.
- Add contributions from –CO–NH– and Cl substituents (Tables 15–18 in ).
Validate against experimental ¹H/¹³C NMR data.
Example:
Q. Can computational methods predict the electronic environment of this compound?
Methodological Answer:
DFT Calculations: Optimize geometry at B3LYP/6-311G(d,p) level.
Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding, Cl···Cl contacts).
NQR Spectroscopy: Measure ³⁵Cl quadrupole coupling constants to assess electronic asymmetry.
Insights:
Q. How does molecular packing influence the material properties of this compound?
Methodological Answer:
Analyze crystal packing via SC-XRD (e.g., hydrogen-bonded chains or sheets).
Correlate packing motifs with properties (e.g., solubility, thermal stability).
Use Mercury Software to visualize voids and intermolecular contacts.
Observation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
